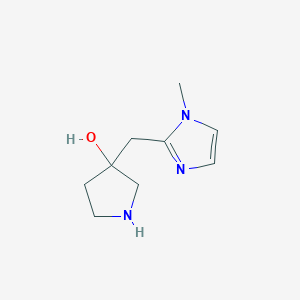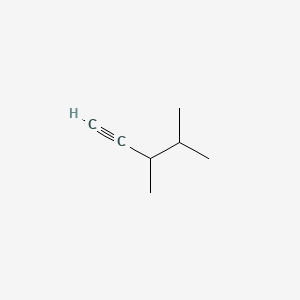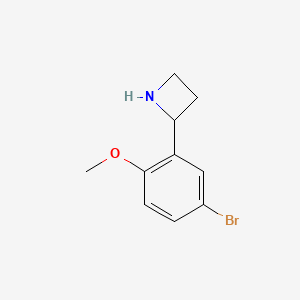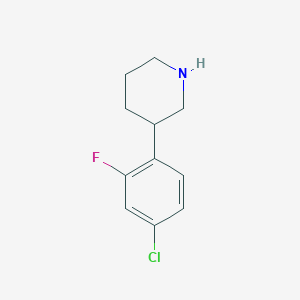
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of a fluoromethyl group into the cyclobutane ring structure imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the fluoromethylation of cyclobutane derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of commercially available fluoroiodomethane and visible light activation offers a promising approach for large-scale synthesis .
化学反应分析
Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, aldehydes, and substituted cyclobutane derivatives.
科学研究应用
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex fluorinated molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of fluorinated polymers
作用机制
The mechanism of action of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
相似化合物的比较
Fluorometholone: A fluorinated corticosteroid used in ophthalmic treatments.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Monofluoromethylated N-Heterocycles: Compounds with similar fluoromethyl groups used in medicinal chemistry.
Uniqueness: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the fluoromethyl and hydroxyl groups. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C6H9FO3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-3H2,(H,9,10) |
InChI 键 |
WBRHYOYNTPYJEI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CF)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
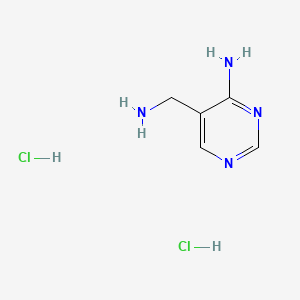
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)

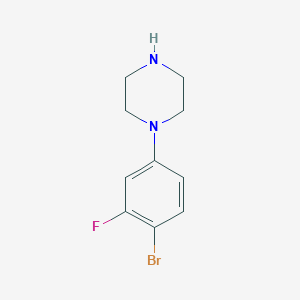
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)

